N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound with the molecular formula C18H18N2O2 This compound is characterized by the presence of a naphthamide group attached to a phenyl ring, which is further substituted with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the naphthamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety is known to interact with protein active sites, potentially inhibiting enzyme activity. The compound may also modulate signaling pathways by binding to receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to the presence of the naphthamide group, which imparts distinct chemical properties and biological activities compared to its analogs. The naphthamide group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a biochemical probe or therapeutic agent .
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-17(14-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFCLCRPXXWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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